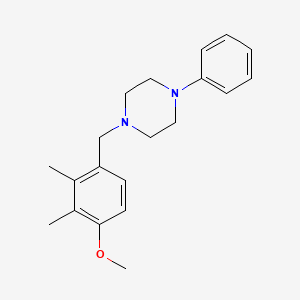![molecular formula C14H22BrNO2 B5786368 N-[(5-bromo-2,4-dimethoxyphenyl)methyl]pentan-3-amine](/img/structure/B5786368.png)
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]pentan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]pentan-3-amine is an organic compound that belongs to the class of amines This compound features a brominated aromatic ring with two methoxy groups and a pentan-3-amine side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2,4-dimethoxyphenyl)methyl]pentan-3-amine typically involves the following steps:
Bromination: The starting material, 2,4-dimethoxybenzyl alcohol, is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-2,4-dimethoxybenzyl alcohol.
Formation of the Intermediate: The brominated product is then reacted with pentan-3-one in the presence of a reducing agent such as sodium borohydride to form the intermediate 5-bromo-2,4-dimethoxybenzylpentan-3-ol.
Amination: The final step involves the conversion of the intermediate to this compound through an amination reaction using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]pentan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.
Substitution: The bromine atom in the aromatic ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]pentan-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(5-bromo-2,4-dimethoxyphenyl)methyl]pentan-3-amine involves its interaction with specific molecular targets and pathways. The brominated aromatic ring and methoxy groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The pentan-3-amine side chain can interact with various biological molecules, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(2,4-dimethoxyphenyl)methyl]pentan-3-amine: Lacks the bromine atom, which may result in different reactivity and biological activity.
N-[(5-chloro-2,4-dimethoxyphenyl)methyl]pentan-3-amine: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
N-[(5-iodo-2,4-dimethoxyphenyl)methyl]pentan-3-amine:
Uniqueness
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]pentan-3-amine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where brominated compounds are preferred.
Propriétés
IUPAC Name |
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]pentan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO2/c1-5-11(6-2)16-9-10-7-12(15)14(18-4)8-13(10)17-3/h7-8,11,16H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDHSXLYJJHYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CC(=C(C=C1OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5786290.png)
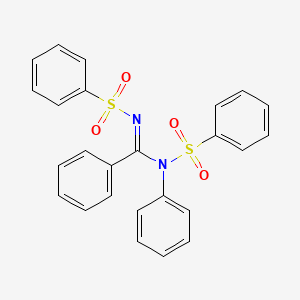
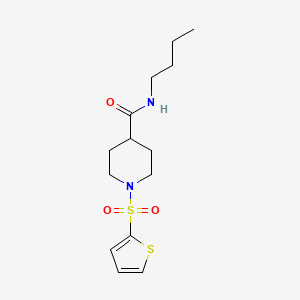
![N-ethyl-3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5786312.png)
![5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5786317.png)
![N-[4-(phenylamino)phenyl]benzenesulfonamide](/img/structure/B5786330.png)
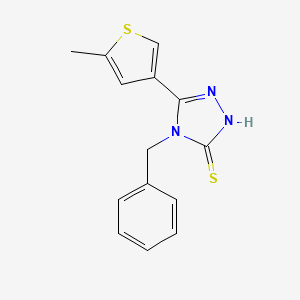
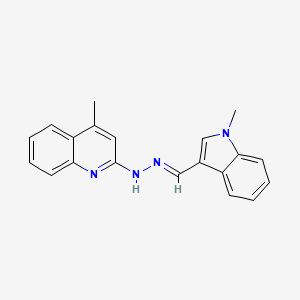
![N-{[4-chloro-2-(trifluoromethyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B5786354.png)
![(Z)-[AMINO(2-CHLOROPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE](/img/structure/B5786357.png)
![6-CHLORO-4-ETHYL-7-[(4-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B5786360.png)
![2-[(3-Bromobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B5786373.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide](/img/structure/B5786382.png)
